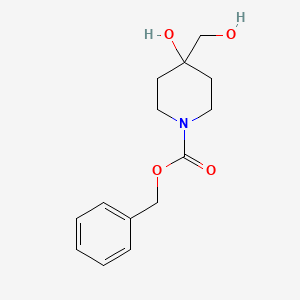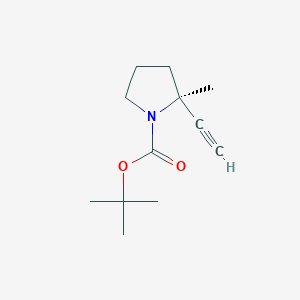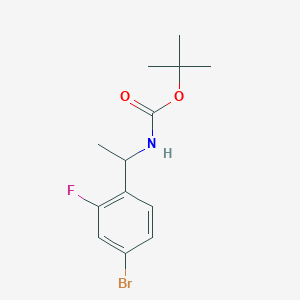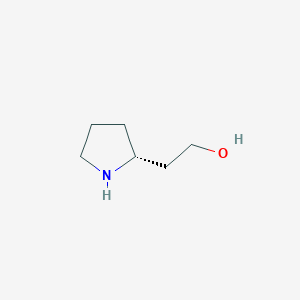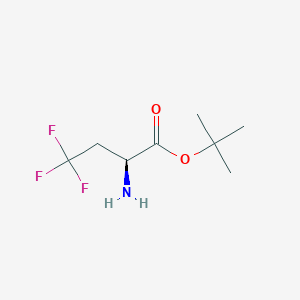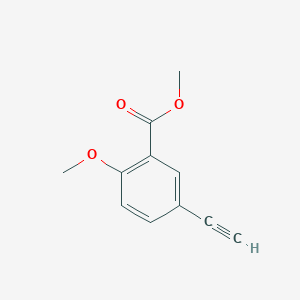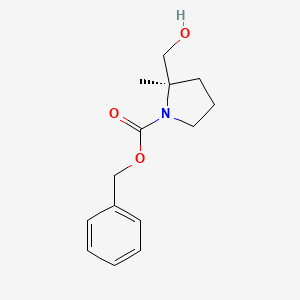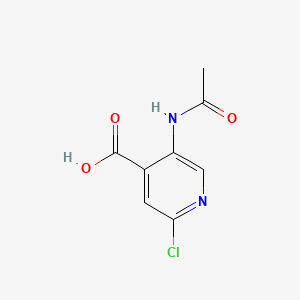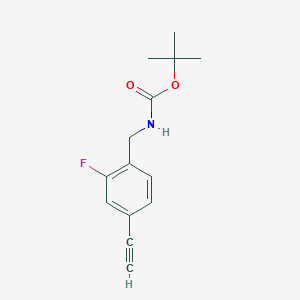
tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structural features, including the presence of an ethynyl group and a fluorine atom on the phenyl ring, which contribute to its distinct chemical properties.
準備方法
The synthesis of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethynyl-2-fluorobenzyl alcohol and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of tert-butyl carbamate.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the ethynyl group and the carbamate.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.
化学反応の分析
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbamate group to an amine.
Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
科学的研究の応用
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group and fluorine atom on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects.
類似化合物との比較
tert-Butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(4-ethynylphenyl)methyl]carbamate: Lacks the fluorine atom, which may result in different chemical and biological properties.
tert-Butyl N-[(4-fluorophenyl)methyl]carbamate:
tert-Butyl N-[(4-acetyl-2-fluorophenyl)methyl]carbamate: Contains an acetyl group instead of an ethynyl group, leading to different chemical behavior and uses.
These comparisons highlight the unique features of tert-Butyl (4-ethynyl-2-fluorobenzyl)carbamate, such as the presence of both the ethynyl group and the fluorine atom, which contribute to its distinct properties and applications.
特性
IUPAC Name |
tert-butyl N-[(4-ethynyl-2-fluorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-5-10-6-7-11(12(15)8-10)9-16-13(17)18-14(2,3)4/h1,6-8H,9H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSBZYKNYMHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

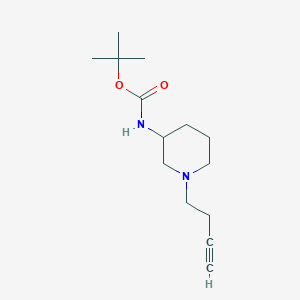
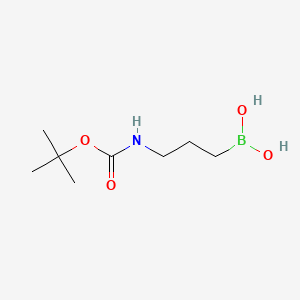
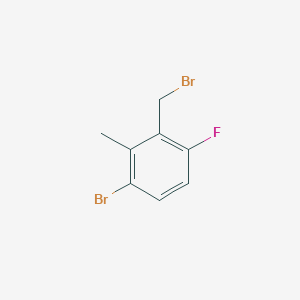

![tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate](/img/structure/B8147940.png)
